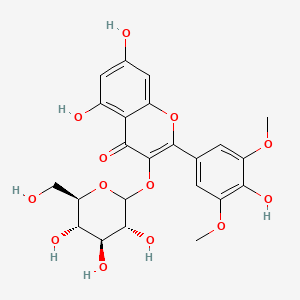

Syringetin-3-glucoside

Description

Overview of Flavonol Glycosides in Plant Biology

Flavonol glycosides represent a significant and widely distributed class of flavonoids, which are polyphenolic secondary metabolites found throughout the plant kingdom. uobasrah.edu.iqnih.gov These compounds are characterized by a fifteen-carbon skeleton, consisting of two benzene (B151609) rings linked by a heterocyclic pyrane ring. nih.gov The structural diversity of flavonol glycosides arises from the specific flavonol aglycone (the non-sugar part) and the type and attachment position of one or more sugar moieties. researchgate.net This glycosylation process, catalyzed by glycosyltransferase enzymes, enhances the solubility and stability of the flavonol aglycones. mdpi.com

In plant biology, flavonol glycosides fulfill a multitude of crucial roles. They are instrumental in providing protection against the damaging effects of ultraviolet (UV) radiation, acting as a natural sunscreen for photosynthetic tissues. nih.govslideshare.netfrontiersin.org These compounds accumulate in the epidermal layers of leaves and flowers, where they absorb UV-B radiation, thus shielding the plant's DNA and photosynthetic machinery. nih.govfrontiersin.org

Furthermore, flavonol glycosides contribute to the pigmentation of flowers and fruits, attracting pollinators and seed dispersers. youtube.com Their presence can result in a spectrum of colors, which are vital for plant reproduction. youtube.com They also play a significant role in plant defense mechanisms against herbivores and pathogens. nih.gov Plants are known to synthesize flavonoids in response to microbial infections, and these compounds have demonstrated effective antimicrobial properties in vitro. nih.gov

Additionally, flavonol glycosides are involved in regulating plant growth and development by influencing processes such as auxin transport. nih.gov The specific profile of flavonol glycosides can vary significantly between different plant species and even between different organs of the same plant, indicating that individual glycosides may have distinct and specialized physiological functions. researchgate.net Research suggests that this chemodiversity is driven by finely tuned transcriptional regulation and the sugar selectivity of glycosyltransferases. researchgate.net

Contextualization of Syringetin-3-glucoside within Flavonoid Research

This compound, a specific flavonol glycoside, is a derivative of the O-methylated flavonol, syringetin (B192474). mdpi.comwikipedia.org Its chemical structure consists of the syringetin aglycone attached to a glucose molecule at the 3-position. nih.govnih.gov Syringetin itself is a dimethylated derivative of myricetin (B1677590). mdpi.com

This compound has been identified in a variety of plant sources, contributing to the growing body of research on the distribution and biological significance of methylated flavonoids. Methylation is a key structural modification that can enhance the metabolic stability and membrane transport of flavonoids, potentially increasing their bioavailability and biological activity compared to their non-methylated counterparts. nih.gov

Research has focused on identifying the natural occurrences of this compound. It is notably found in the skins of red grapes (Vitis vinifera), such as Cabernet Sauvignon, Merlot, and Syrah, and is a characteristic flavonol in wines made from these grapes. mdpi.com Other identified sources include blueberries, the needles of Larix decidua, and the fruits of Embelia ribes. mdpi.com The presence of this compound in these dietary sources has spurred interest in its potential health-promoting properties.

From a research perspective, this compound is often studied for its biological activities, particularly its antioxidant and anti-inflammatory properties. nih.govbiosynth.com However, some studies have indicated that Syringetin-3-O-β-d-glucoside exhibits relatively weak radical scavenging activity against DPPH and ABTS radicals. nih.govmedchemexpress.commedchemexpress.com In the broader context of flavonoid research, the study of this compound and other methylated flavonol glycosides is crucial for understanding how structural modifications like methylation and glycosylation influence the physicochemical properties and biological functions of these compounds. nih.gov While the biological activity of many glycosylated methylflavonols, including syringetin derivatives, remains largely unexplored, they represent a promising area for future investigation. nih.gov

Below are data tables summarizing key information about this compound and related compounds.

Table 1: Chemical Information for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | nih.gov |

| Molecular Formula | C₂₃H₂₄O₁₃ | nih.govnih.gov |

| Molar Mass | 508.4 g/mol | nih.govnih.gov |

| Synonyms | Syringetin-3-O-glucoside, Syringetin 3-O-β-D-glucoside | nih.govmedchemexpress.com |

Table 2: Selected Natural Sources of this compound

| Plant Source | Part of Plant | Reference |

|---|---|---|

| Red Grapes (Vitis vinifera cv. Cabernet Sauvignon, Merlot, Syrah, Marselan) | Skin | mdpi.com |

| Spine Grape (Vitis davidii Foex) | Fruit (used in wine) | mdpi.com |

| Blueberries (Vaccinium spp.) | Fruit | mdpi.com |

| Larch (Larix decidua) | Needles | mdpi.com |

| Embelia ribes | Fruits | mdpi.com |

Table 3: Reported Biological Activities of this compound

| Activity | Finding | Reference |

|---|---|---|

| Antioxidant Activity | Showed low DPPH and ABTS radical scavenging activity with IC₅₀ values of 286.6 ± 3.5 for DPPH and 283.0 ± 1.5 μg/mL for ABTS. | nih.gov |

| Immunomodulatory Activity | Markedly increased the levels of cytokines and pro-inflammatory mediators. | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C23H24O13 |

|---|---|

Molecular Weight |

508.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17-,19+,20-,23?/m1/s1 |

InChI Key |

JMFWYRWPJVEZPV-BZMFKJDCSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Syringetin 3 Glucoside

Plant Species and Botanical Sources

Vitaceae Family

The Vitaceae family, commonly known as the grape family, is a significant source of Syringetin-3-glucoside. wikipedia.org This compound has been notably identified in Vitis vinifera, the common grape vine, and Vitis davidii, a wild grape species.

In Vitis vinifera, this compound is found in the skins of red grape cultivars. nih.govnih.gov Research has confirmed its presence in popular varieties such as Cabernet Sauvignon, Merlot, Syrah, and Marselan. nih.gov The initial confirmation of Syringetin-3-O-glucoside and its acetylated form, syringetin-3-O-acetylglucoside, in Cabernet Sauvignon grapes and their resulting wines was a notable discovery. nih.gov Further studies have shown that along with other flavonols, the 3-glucosides of laricitrin (B37798) and syringetin (B192474) are predominant in several widespread red grape cultivars. nih.gov

Vitis davidii, or the spine grape, is another member of the Vitaceae family where this compound has been identified. It is considered a characteristic flavonol in both red and white wines produced from this grape species. nih.govmdpi.com

Table 1: Occurrence of this compound in the Vitaceae Family

| Family | Genus | Species | Common Name | Plant Part |

| Vitaceae | Vitis | vinifera | Common Grape Vine | Skin (of red cultivars) |

| Vitaceae | Vitis | davidii | Spine Grape | Fruit |

Ericaceae Family

The Ericaceae family, which includes blueberries and cranberries, is another botanical source of this compound. Specifically, it has been detected in Vaccinium ashei, commonly known as the rabbiteye blueberry. nih.gov The compound has been isolated from the fruit of this plant. nih.gov Further research into the Vaccinium genus has also identified Syringetin-3-O-glucoside in the fruits of Vaccinium uliginosum (bog bilberry) and in the leaves of Vaccinium corymbosum (highbush blueberry). mdpi.comunibz.it

Table 2: Occurrence of this compound in the Ericaceae Family

| Family | Genus | Species | Common Name | Plant Part |

| Ericaceae | Vaccinium | ashei | Rabbiteye Blueberry | Fruit |

| Ericaceae | Vaccinium | uliginosum | Bog Bilberry | Fruit |

| Ericaceae | Vaccinium | corymbosum | Highbush Blueberry | Leaves |

Pinaceae Family

The Pinaceae family, comprising various pine and spruce trees, also contributes to the natural sources of this compound. The compound has been found in the needles of Larix decidua (European Larch) and Larix sibirica (Siberian Larch), as well as in Picea abies (Norway Spruce). nih.govwikipedia.orgnih.gov In Larix decidua, the presence of Syringetin-3-O-glucoside has been specifically noted in the needles. nih.gov Research on Larix sibirica has identified Syringetin-3-rutinoside, a related glycoside. nih.gov Furthermore, Syringetin 3-O-(6′′-acetyl)-β-glucopyranoside, an acetylated form of the glucoside, has been found in Picea abies. wikipedia.org

Table 3: Occurrence of this compound and its Derivatives in the Pinaceae Family

| Family | Genus | Species | Common Name | Plant Part | Compound |

| Pinaceae | Larix | decidua | European Larch | Needles | Syringetin-3-O-glucoside |

| Pinaceae | Larix | sibirica | Siberian Larch | Needles | Syringetin-3-rutinoside |

| Pinaceae | Picea | abies | Norway Spruce | Not Specified | Syringetin 3-O-(6′′-acetyl)-β-glucopyranoside |

Fabaceae Family

Within the Fabaceae, or legume family, this compound has been identified in Caragana jubata. nih.gov Additionally, a related compound, syringetin-3-galactoside, has been found in the methanolic extract of Anthyllis sericea. nih.gov

Table 4: Occurrence of Syringetin Glycosides in the Fabaceae Family

| Family | Genus | Species | Common Name | Plant Part | Compound |

| Fabaceae | Caragana | jubata | Not Specified | Not Specified | Syringetin-3-O-glucoside |

| Fabaceae | Anthyllis | sericea | Not Specified | Not Specified | Syringetin-3-galactoside |

Amaranthaceae Family

The Amaranthaceae family includes Atriplex halimus, a species in which Syringetin-3-O-β-d-glucopyranoside has been identified. mdpi.com This compound was isolated from the aerial parts of the plant. mdpi.com

Table 5: Occurrence of this compound in the Amaranthaceae Family

| Family | Genus | Species | Common Name | Plant Part |

| Amaranthaceae | Atriplex | halimus | Not Specified | Aerial Parts |

Myrtaceae Family

In the Myrtaceae family, Syzygium cumini, commonly known as jambolan or black plum, is a known source of this compound. nih.gov The edible parts of the jambolan fruits contain this compound. nih.gov While the presence of myricetin (B1677590) and its derivatives in Syzygium cumini is well-documented, the specific identification of this compound highlights the diverse flavonoid profile of this plant. nih.gov

Table 6: Occurrence of this compound in the Myrtaceae Family

| Family | Genus | Species | Common Name | Plant Part |

| Myrtaceae | Syzygium | cumini | Jambolan, Black Plum | Edible Fruit Parts |

Distribution within Plant Tissues and Organs

The accumulation of this compound is not uniform throughout the plant; rather, it is concentrated in specific tissues and organs, where it likely plays a protective role. For instance, in wine grapes, this compound is found in the skin, contributing to the color and antioxidant properties of red wines. mdpi.com In coniferous trees such as Larix decidua, the compound is present in the needles. mdpi.com The seeds of Hovenia dulcis are another significant source of this flavonoid. mdpi.com In Limnanthes douglasii, both the petals and the leaf-stem tissues contain this compound. mdpi.com The flowers, specifically the perianths, of Gladiolus×grandiflora are rich in a related glycoside. The broad distribution across fruits, leaves, seeds, and flowers suggests a multifaceted function of this compound in plant life, from attracting pollinators to protecting against herbivores and pathogens.

Influence of Environmental Factors on Accumulation

The production and accumulation of flavonoids, including this compound, are significantly influenced by environmental conditions. These compounds are crucial for the plant's adaptation and defense against various abiotic stresses.

Ultraviolet (UV) Exposure: UV radiation, particularly UV-B, is a well-documented inducer of flavonoid biosynthesis in plants. unipi.it Flavonoids, due to their UV-absorbing properties, act as a natural sunscreen, protecting the plant's photosynthetic machinery and DNA from damage. unipi.it Studies on grapevines (Vitis vinifera) have shown that exposure to UV-B light leads to an increased accumulation of flavonol glycosides in the grape skins. While direct quantitative data for this compound is part of a broader class of flavonoids studied, the general trend suggests its concentration would likely increase under higher UV exposure as part of the plant's photoprotective response. Research on Silene littorea demonstrated that while UV radiation had negative consequences for reproduction, it increased flavonoid concentrations, indicating a trade-off for survival in high UV environments. researchgate.net

Drought: Water deficit is another significant environmental stress that can trigger the accumulation of secondary metabolites in plants. Flavonoids, with their antioxidant properties, can help mitigate the oxidative stress caused by drought. Research on various plant species has shown that drought stress can lead to an increase in the concentration of certain flavonoids. researchgate.net For example, in some plants, drought has been shown to enhance the biosynthesis of flavonoids as a defense mechanism. researchgate.net While specific quantitative studies on the direct impact of drought on this compound accumulation are limited, the established role of flavonoids in drought tolerance suggests a potential for its increased production under water-scarce conditions.

Biosynthesis and Metabolic Pathways of Syringetin 3 Glucoside

General Flavonoid Biosynthesis Pathway and Relevant Branch Points leading to Syringetin (B192474) Aglycone

The construction of flavonoid compounds in plants begins with the general phenylpropanoid pathway. nih.gov This process starts with the amino acid phenylalanine, which is synthesized via the shikimate pathway. nih.gov A sequence of three key enzymes—phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL)—converts phenylalanine into p-coumaroyl-CoA. nih.gov

This molecule then enters the flavonoid-specific pathway. The first enzyme unique to flavonoid biosynthesis, chalcone (B49325) synthase (CHS), uses p-coumaroyl-CoA and malonyl-CoA as substrates to form the foundational C6-C3-C6 skeleton of flavonoids, known as chalcones. nih.govsci-hub.se These chalcones are then converted to flavanones.

A critical branch point in the pathway is the formation of dihydroflavonols (also called flavanonols) from flavanones, a reaction catalyzed by flavanone (B1672756) 3-hydroxylase (F3H). nih.gov Dihydroflavonols are pivotal intermediates that serve as precursors for various flavonoid classes, including flavonols. nih.govbiotech-asia.org Specifically, the dihydroflavonol dihydromyricetin (B1665482) (DHM) is the precursor for myricetin-based flavonols. nih.gov DHM is formed from the precursor dihydrokaempferol (B1209521) (DHK) through hydroxylation steps catalyzed by flavonoid 3',5'-hydroxylase (F3'5'H). nih.gov

The syringetin aglycone is a dimethyl derivative of myricetin (B1677590). mdpi.com Therefore, the pathway first leads to the formation of the myricetin aglycone, which is subsequently methylated at the 3' and 5' positions to produce the syringetin aglycone (3,5,7,4′-tetrahydroxy-3′,5′dimethoxyflavone). mdpi.com

| Enzyme | Abbreviation | Function in Pathway |

| Phenylalanine Ammonia Lyase | PAL | Converts Phenylalanine to trans-Cinnamic Acid nih.gov |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates trans-Cinnamic Acid to p-Coumaric Acid nih.gov |

| 4-Coumarate: CoA Ligase | 4CL | Forms p-Coumaroyl-CoA from p-Coumaric Acid nih.gov |

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone backbone nih.gov |

| Flavanone 3-Hydroxylase | F3H | Converts flavanones to dihydroflavonols nih.gov |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Converts Dihydrokaempferol (DHK) to Dihydromyricetin (DHM) nih.gov |

Enzymatic Glycosylation of Syringetin

In plants, flavonoids are most commonly found in their glycosylated forms, where a sugar molecule is attached to the aglycone (the non-sugar part of the molecule). mdpi.comsci-hub.se This process, known as glycosylation, is the final key step in the biosynthesis of syringetin-3-glucoside. It involves the enzymatic attachment of a glucose molecule to the 3-hydroxyl group of the syringetin aglycone.

The glycosylation of flavonoids is carried out by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). mdpi.comfrontiersin.org These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule—in this case, the syringetin aglycone. embopress.orgnih.gov This reaction results in the synthesis of the final glycoside. mdpi.com Plant UGTs play crucial roles in regulating the stability, water solubility, and transport of secondary metabolites. frontiersin.org While often specific for the sugar donor, many UGTs can act on a diverse range of acceptor substrates. nih.gov

Biotransformation Processes (e.g., from Myricetin)

This compound can also be produced through the biotransformation of other flavonoids. A notable example is its synthesis from myricetin. Research using cell cultures of Persea americana has shown that myricetin can be converted into syringetin-3-O-β-d-glucoside. mdpi.com This biotransformation occurs in a two-step process: first, myricetin undergoes glucosylation to form myricetin-3-O-β-d-glucoside. Subsequently, this glucosylated intermediate is methylated at the 3′ and 5′ positions of the B-ring to yield this compound. mdpi.com

Identification of this compound Derivatives

Several derivatives of this compound have been identified in various plants, differing in the sugar moiety or through acylation of the glucose. These derivatives highlight the structural diversity that can be generated from the core this compound structure.

| Derivative | Plant Source(s) |

| Syringetin-3-O-acetylglucoside | Cabernet Sauvignon grapes and wines mdpi.com |

| Syringetin-3-rhamnoside | Hedychium stenopetalum (leaves) mdpi.com |

| Syringetin-3-galactoside | Anthyllis sericea, Lysimachia vulgaris var davurica, Lysimachia nummularia mdpi.com |

| Syringetin-3-rutinoside | Larix sibirica (needles) mdpi.com |

| Syringetin-3-O-xylopyranoside | Lysimachia nummularia mdpi.com |

| Syringetin-3-O-β-d-glucopyranoside | Caragana jubata mdpi.com |

Analytical Methodologies for Syringetin 3 Glucoside Research

Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed for the qualitative and, in some cases, quantitative analysis of flavonoids, including Syringetin-3-glucoside. This method is based on the principle that molecules with chromophores, such as the flavonoid skeleton, absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation promotes electrons from the ground state to higher energy excited states.

For flavonoids, the UV-Vis spectrum typically exhibits two major absorption bands, historically referred to as Band I and Band II. icm.edu.pl Band I, which appears at longer wavelengths (typically 300–550 nm), is associated with the cinnamoyl system of the B-ring, while Band II, at shorter wavelengths (typically 240–285 nm), corresponds to the benzoyl system of the A-ring. icm.edu.pl The precise wavelengths of maximum absorption (λmax) and the shape of the spectral bands are highly characteristic of the specific flavonoid structure, including the nature and position of substituents on the aromatic rings.

In the context of this compound, the presence of methoxy (B1213986) groups on the B-ring and a glucoside moiety at the 3-position influences its UV-Vis absorption profile. While specific λmax values for this compound are not extensively detailed in the provided search results, related studies on similar flavonols provide insights. For instance, studies on other flavonol glucosides demonstrate characteristic shifts in their absorption spectra based on their substitution patterns. researchgate.netmdpi.com The glycosylation at the 3-position generally causes a hypsochromic (blue) shift in Band I compared to the corresponding aglycone, syringetin (B192474).

The UV-Vis spectrum of a compound can be influenced by the solvent used for analysis. Different solvents can interact with the solute molecules, particularly through hydrogen bonding, which can affect the energy levels of the electrons and thus the absorption wavelengths. For this compound, solvents such as methanol (B129727), ethanol, DMSO, and pyridine (B92270) are often used for solubilization and analysis. chemfaces.com It is crucial to report the solvent used when presenting UV-Vis spectral data to ensure reproducibility and accurate comparison.

While UV-Vis spectroscopy is a powerful tool for initial identification and characterization, it is often used in conjunction with other analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD), for more definitive identification and quantification in complex mixtures like plant extracts. icm.edu.plresearchgate.net

Table 1: General UV-Vis Absorption Bands for Flavonoids

| Band | Wavelength Range (nm) | Associated Structural Moiety |

| Band I | 300 - 550 | B-ring (cinnamoyl system) |

| Band II | 240 - 285 | A-ring (benzoyl system) |

This table presents generalized data for flavonoids and is not specific to this compound.

Quantitative Analysis in Plant Extracts and Biological Samples

The quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for understanding its distribution, bioavailability, and potential biological activities. High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a widely used and validated method for this purpose. researchgate.net

The development of a robust HPLC-UV method involves several key steps:

Sample Preparation: This is a critical step to extract this compound from the sample matrix and remove interfering substances. For plant materials like grape skins or leaves, extraction is often performed using solvents like methanol or ethanol, sometimes with the addition of a small amount of acid to improve stability. nih.govmdpi.com For biological samples such as plasma, more complex procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from proteins and other endogenous components. analis.com.my

Chromatographic Separation: The separation of this compound from other compounds in the extract is typically achieved using a reversed-phase HPLC column, such as a C18 column. nih.gov The mobile phase usually consists of a mixture of an aqueous solvent (often acidified with formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition over time) to achieve optimal resolution. nih.govnih.gov

Detection and Quantification: A UV detector is set to a specific wavelength where this compound exhibits strong absorbance, which is determined from its UV-Vis spectrum. This wavelength is typically around the λmax of Band I or Band II. For more comprehensive analysis, a Diode Array Detector (DAD) can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. researchgate.net Quantification is performed by creating a calibration curve using a certified analytical standard of this compound at known concentrations. researchgate.netextrasynthese.com The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Method Validation: To ensure the reliability of the quantitative data, the analytical method must be validated according to international guidelines (e.g., ICH). nih.gov Validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netnih.gov

Table 2: Example Parameters for HPLC Quantification of Flavonoid Glycosides

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection Wavelength | 280 nm or 350-370 nm (Band II or Band I) |

| Column Temperature | Ambient to 45 °C |

This table presents a generalized set of conditions for flavonoid analysis and may need to be optimized for the specific quantification of this compound.

Recent advancements in analytical instrumentation have also led to the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of this compound. nih.govmassbank.eu LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, allowing for the detection of lower concentrations of the analyte and providing structural information through mass fragmentation patterns.

Pharmacological and Biological Activities of Syringetin 3 Glucoside Preclinical Research

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant potential of syringetin-3-glucoside has been evaluated through various in vitro and cellular assays, shedding light on its ability to neutralize free radicals and influence cellular antioxidant pathways.

In Vitro Assays (e.g., DPPH, ABTS radical scavenging activity)

In vitro antioxidant assays are fundamental in determining the direct radical scavenging capabilities of a compound. For this compound, studies have utilized common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Research has shown that this compound exhibits relatively weak DPPH and ABTS radical scavenging activity. medchemexpress.comchemicalbook.cominvivochem.com One study reported IC₅₀ values of 286.6 ± 3.5 µg/mL for the DPPH assay and 283.0 ± 1.5 µg/mL for the ABTS assay. nih.gov The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals. In comparison to other well-known antioxidants, these values are considered high, indicating a lower direct scavenging potency. nih.gov For instance, the antioxidant activity of flavonols like quercetin (B1663063) and their glycosylated derivatives has been found to be more potent against the ABTS radical compared to the DPPH radical. researchgate.net

The structure of the flavonoid, particularly the presence and position of hydroxyl groups and glycosylation, significantly influences its antioxidant capacity. mdpi.com Glycosylation, the attachment of a sugar moiety, can affect the molecule's ability to donate a hydrogen atom to a free radical, which is a primary mechanism of antioxidant action. mdpi.com

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | IC₅₀ Value (µg/mL) |

| DPPH Radical Scavenging | 286.6 ± 3.5 nih.gov |

| ABTS Radical Scavenging | 283.0 ± 1.5 nih.gov |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, the antioxidant effects of compounds can also be mediated through their influence on cellular pathways. While direct evidence for this compound's specific cellular antioxidant mechanisms is still emerging, research on related flavonoid glycosides provides some insights. For example, cyanidin-3-O-glucoside (C3G), another anthocyanin, has been shown to possess potent antioxidant activity and can induce cellular senescence in cancer cells, a process closely linked to the management of oxidative stress. nih.govresearchgate.net C3G activates the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis and can be influenced by the cellular redox state. nih.govresearchgate.net

Anti-inflammatory Effects and Immunomodulation

In addition to its antioxidant properties, this compound has been investigated for its potential to modulate inflammatory pathways. Inflammation is a complex biological response involving various cells and signaling molecules, including cytokines and pro-inflammatory mediators.

Modulation of Cytokine Levels (e.g., IL-6, IL-1β, TNF-α)

Cytokines are key signaling proteins that regulate inflammation. Dysregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) is associated with various inflammatory conditions. nih.govnih.govresearchgate.net Preclinical studies on related flavonoids suggest a potential for these compounds to modulate cytokine levels. For example, tangeretin, a flavonoid, has been shown to inhibit the production of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated microglia. researchgate.net Similarly, saccharin (B28170) has been observed to decrease the mRNA expression of IL-1β and IL-6 in adipocytes. koreamed.org While direct studies on this compound are not as extensive, the anti-inflammatory activity of the broader flavonoid class points to a potential mechanism of action involving the downregulation of these key inflammatory cytokines.

Influence on Pro-inflammatory Mediators (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by synthesizing prostaglandins, which are pro-inflammatory mediators. The inhibition of COX-2 is a key target for many anti-inflammatory drugs. Research on the aglycone, syringetin (B192474), has shown that it can induce a dose-dependent reduction in COX-2 levels. nih.gov Furthermore, studies on other flavonoid glycosides, such as cyanidin-3-O-beta-glucoside, have demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. nih.gov This suggests that this compound may exert anti-inflammatory effects by targeting the COX-2 pathway, thereby reducing the production of inflammatory prostaglandins.

In Vitro Macrophage Studies

The direct effects of this compound on macrophage activity in vitro are not extensively detailed in the available research. However, studies on related flavonoid compounds provide insights into their potential immunomodulatory roles. Flavonoids, as a class, have been shown to influence macrophage function, which is critical in both inflammation and the tumor microenvironment. nih.gov

For instance, studies on the flavonoid quercetin have demonstrated its ability to modulate macrophage activity. In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, quercetin has been shown to inhibit the production of reactive oxygen species (ROS) and reduce the expression of pro-inflammatory cytokines. mdpi.com It helps in restoring the mitochondrial membrane potential and increasing ATP content, which suggests a protective effect against inflammation-induced mitochondrial damage. mdpi.com In another study using the human THP-1 macrophage cell line, quercetin was found to decrease the expression of inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1) and intercellular adhesion molecule-1 (ICAM-1). researchgate.net

While these findings pertain to quercetin and not directly to this compound, they highlight the potential for flavonoid glycosides to interact with and modulate macrophage functions. The aglycone of this compound, syringetin, is structurally related to quercetin, suggesting that it and its glycosides might possess similar anti-inflammatory capabilities in macrophages. However, specific studies on this compound are required to confirm these activities.

Potential Anticancer Mechanisms

Syringetin, the aglycone of this compound, has demonstrated multiple potential anticancer mechanisms in preclinical studies. nih.gov These properties are attributed to its ability to interfere with key pathways in cancer development and progression. nih.gov

Research indicates that syringetin can inhibit the growth of cancer cells. nih.gov A study by Gómez-Alonso et al. demonstrated that syringetin, both alone and in a mixture with other flavonols like quercetin, myricetin (B1677590), and laricitrin (B37798), is capable of inhibiting the proliferation of Caco-2 colorectal epithelial adenocarcinoma cells. nih.gov This suggests a direct effect on the ability of cancer cells to multiply. Furthermore, exposure to syringetin has been found to reduce the levels of cyclin D1 and COX-2, proteins that are often upregulated in various cancers and play a role in cell proliferation. nih.gov

Syringetin has been shown to inhibit cancer cell growth by inducing cell cycle arrest. nih.gov In one study, treating cancer cells with syringetin led to a significant increase in the proportion of cells in the G2/M phase of the cell cycle (a 16.1% increase), with a corresponding decrease in the G0/G1 phase (a 16.7% reduction). nih.gov This disruption of the normal cell cycle prevents cancer cells from completing the division process, thereby halting their proliferation. nih.gov

A key aspect of the anticancer activity of related flavonoids involves the induction of programmed cell death, or apoptosis. The caspase family of proteases plays a central role in this process, with caspase-3 being a critical executioner caspase. nih.govspandidos-publications.com Activation of caspase-3 leads to the degradation of essential cellular components, resulting in cell death. nih.gov Studies on syringetin have shown that it can enhance apoptosis through a caspase-3-mediated pathway, particularly in the context of increasing the sensitivity of cancer cells to radiation. nih.gov Similarly, the related flavonoid myricetin has been found to increase the expression of cleaved-caspase-3, the active form of the enzyme, in lung cancer cells, leading to pyroptosis, a form of programmed cell death. frontiersin.org Quercetin has also been documented to induce apoptosis by upregulating cleaved caspase-8 and caspase-3 in breast cancer cells. spandidos-publications.com

Research by Bando et al. has highlighted the potential of syringetin as a radiosensitizer, a compound that makes cancer cells more susceptible to radiation therapy. nih.gov The study found that syringetin effectively enhanced the radiosensitivity of H1299 and C3H/MCA clone 15 cancer cells, while having less effect on normal cells. nih.gov This selective enhancement is achieved by augmenting the caspase-3-mediated apoptotic pathway, suggesting that combining syringetin with radiotherapy could be a beneficial strategy to improve treatment efficacy. nih.gov The related flavonoid, myricetin, has also been shown to enhance the radiosensitivity of lung cancer cells both in vitro and in vivo. nih.gov

Antidiabetic Activity

Syringetin and its glycosidic forms have shown potential as antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes. nih.gov One of the primary mechanisms identified is the inhibition of alpha-glucosidase (AGH). nih.gov This enzyme is responsible for breaking down complex carbohydrates into simple sugars in the intestine, and its inhibition can slow the absorption of glucose and reduce postprandial blood sugar spikes. nih.govmdpi.com

A study by Wu et al. identified syringetin as an alpha-glucosidase inhibitor, with an IC₅₀ value of 36.8 µM, which was found to be more potent than the commercial antidiabetic drug acarbose (B1664774) used as a control. nih.gov Furthermore, a study on Cercis chinensis Bunge fruits, which contain syringetin 3-O-hexoside and isorhamnetin (B1672294) 3-O-hexoside, demonstrated high α-glucosidase inhibitory activity (IC₅₀ = 11.94 ± 1.23 μg/mL), which was also higher than that of acarbose. nih.gov These findings suggest that this compound could play a role in managing diabetes by controlling carbohydrate absorption. nih.gov

Data Tables

Table 1: Summary of Anticancer Mechanisms of Syringetin (Aglycone of this compound)

| Mechanism | Cell Line(s) | Key Findings | Reference(s) |

| Modulation of Cell Proliferation | Caco-2 | Inhibited the proliferation of colorectal adenocarcinoma cells. | nih.gov |

| Induction of Cell Cycle Arrest | Not Specified | Caused a 16.1% increase in the G2/M phase population. | nih.gov |

| Promotion of Apoptosis | H1299, C3H/MCA clone 15 | Enhanced caspase-3-mediated apoptosis. | nih.gov |

| Enhancement of Radiosensitivity | H1299, C3H/MCA clone 15 | Increased sensitivity of cancer cells to radiation compared to normal cells. | nih.gov |

Table 2: Antidiabetic Activity of Syringetin and its Derivatives

| Compound | Mechanism | IC₅₀ Value | Comparison | Reference(s) |

| Syringetin | Alpha-glucosidase inhibition | 36.8 µM | Lower than acarbose. | nih.gov |

| Syringetin 3-O-hexoside | Alpha-glucosidase inhibition | 11.94 ± 1.23 μg/mL | Higher than acarbose. | nih.gov |

Alpha-Glucosidase Inhibition (Aglycone: Syringetin)

The aglycone of this compound, syringetin, has demonstrated notable inhibitory activity against alpha-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Inhibition of this enzyme can help in managing postprandial hyperglycemia. nih.govrsc.org In a preclinical study, syringetin exhibited a half-maximal inhibitory concentration (IC50) of 36.8 µM against alpha-glucosidase. nih.gov This potency was found to be greater than that of acarbose, a commercially available antidiabetic drug used as a positive control in the study. nih.gov The inhibition of α-glucosidase is a recognized therapeutic strategy for managing type 2 diabetes. nih.gov

Neuroprotective Potential

Modulation of Aging and Stress-Related Pathways (e.g., C. elegans lifespan)

Research suggests that methylated flavonoids, including syringetin, can influence aging and stress-related pathways. nih.gov Studies utilizing the nematode Caenorhabditis elegans have shown that syringetin can extend its lifespan by 35.7%. nih.gov Furthermore, syringetin has been observed to reduce the accumulation of lipofuscin, an age-related pigment, by 46.1%. nih.gov Lipofuscin is composed of oxidized proteins and lipids that accumulate over time. nih.gov

Molecular Interactions with Neurological Targets (e.g., anti-Alzheimer's drug targets)

In silico molecular docking studies have explored the interaction of syringetin with various targets relevant to Alzheimer's disease. nih.gov These computational analyses revealed that syringetin exhibits strong binding interactions and a complementary orientation within the binding sites of eight anti-Alzheimer's drug targets. nih.gov This suggests a potential for syringetin to interfere with the pathological processes of the disease. nih.gov

Antimicrobial Properties

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis)

Syringetin-3-O-β-d-glucopyranoside has demonstrated promising antimicrobial activity against several Gram-positive bacteria. nih.gov In one study, this compound exhibited significant inhibition zones against Streptococcus pyogenes (19 mm), Staphylococcus aureus (17 mm), and Enterococcus faecalis (17 mm). nih.gov Another study on a lyophilized aqueous extract containing syringetin and its rhamnoside derivative showed moderate activity against Staphylococcus aureus 209-P ATCC 6538 at concentrations between 4.000 µg/ml and 4.500 µg/mL. nih.gov

Table 1: Antimicrobial Activity of Syringetin-3-O-β-d-glucopyranoside against Gram-Positive Bacteria

| Bacterium | Inhibition Zone Diameter (mm) |

| Streptococcus pyogenes | 19 |

| Staphylococcus aureus | 17 |

| Enterococcus faecalis | 17 |

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Acinetobacter baumannii, Proteus vulgaris, Pseudomonas aeruginosa)

The antimicrobial effects of syringetin derivatives also extend to Gram-negative bacteria. Syringetin-3-O-β-d-glucopyranoside showed an inhibition zone of 10 mm against Acinetobacter baumannii. nih.gov A lyophilized aqueous extract containing syringetin derivatives displayed moderate antimicrobial activity against Escherichia coli ATCC 25922, Proteus vulgaris ATCC 6896, and Pseudomonas aeruginosa ATCC 9027 at concentrations ranging from 4.000 µg/ml to 4.500 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Syringetin Derivatives against Gram-Negative Bacteria

| Bacterium | Compound/Extract | Activity |

| Acinetobacter baumannii | Syringetin-3-O-β-d-glucopyranoside | 10 mm inhibition zone |

| Escherichia coli ATCC 25922 | Lyophilized aqueous extract | Moderate activity at 4.000-4.500 µg/mL |

| Proteus vulgaris ATCC 6896 | Lyophilized aqueous extract | Moderate activity at 4.000-4.500 µg/mL |

| Pseudomonas aeruginosa ATCC 9027 | Lyophilized aqueous extract | Moderate activity at 4.000-4.500 µg/mL |

Antifungal Activity (e.g., Candida albicans, Microsporum canis)

Preclinical research into the antifungal properties of this compound and its related compounds has shown potential, though direct studies on the isolated glucoside are limited. The majority of current evidence stems from investigations into plant extracts rich in syringetin and its various glycosidic forms.

One notable study focused on a lyophilized aqueous extract from Caragana jubata, a plant containing mono- and diglycosides of O-methylated flavonols, including syringetin and syringetin-3-rhamnoside. nih.gov This extract demonstrated moderate antimicrobial activity against several pathogenic microorganisms. nih.gov Specifically, it was effective against the yeast Candida albicans (ATCC 10231) and the mycelial fungus Microsporum canis (352) at concentrations ranging from 4.000 µg/mL to 4.500 µg/mL. nih.gov

While this indicates that glycosylated forms of syringetin contribute to antifungal effects, a review on the pharmacological actions of syringetin and its derivatives highlights that the biological activity of many glycosylated methylflavonols, including specific syringetin derivatives, has not yet been extensively studied. nih.gov

Table 1: Antifungal Activity of Syringetin-Related Compounds

| Compound/Extract | Target Organism | Concentration | Observed Effect |

|---|---|---|---|

| Lyophilized aqueous extract of Caragana jubata (containing syringetin and syringetin-3-rhamnoside) | Candida albicans ATCC 10231 | 4.000 - 4.500 µg/mL | Moderate antimicrobial activity |

This table summarizes the available preclinical data on the antifungal activity of extracts containing syringetin and its glycosides.

Modulation of Osteoblast Differentiation (Related Derivatives)

Significant research has been conducted on the effects of syringetin, the aglycone derivative of this compound, on bone metabolism. Studies have demonstrated that syringetin plays a crucial role in promoting the differentiation of osteoblasts, the cells responsible for new bone formation.

Research has shown that syringetin significantly induces differentiation in both MC3T3-E1 mouse calvaria osteoblasts and the human fetal osteoblastic 1.19 cell line. The findings indicate that syringetin stimulates osteoblast differentiation across various stages, from maturation to terminally differentiated osteoblasts. This process is marked by an increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and osteocalcin (B1147995) production, a marker for terminally differentiated osteoblasts.

The mechanism underlying this effect involves the upregulation of Bone Morphogenetic Protein-2 (BMP-2), a key signaling molecule in bone formation. Syringetin treatment has been found to increase BMP-2 synthesis. The essential role of BMP-2 was confirmed when the use of a BMP-2 antagonist, noggin, blocked the syringetin-mediated increases in ALP activity and osteocalcin secretion.

Furthermore, the induction of differentiation by syringetin is associated with the increased activation of downstream signaling pathways, specifically SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2). The importance of the ERK1/2 pathway was highlighted when a co-treatment with an ERK1/2 inhibitor negated the syringetin-induced upregulation of ALP and osteocalcin. Therefore, it is concluded that syringetin's ability to enhance bone mass may be attributed to its capacity to increase BMP-2 synthesis, which in turn activates the SMAD1/5/8 and ERK1/2 signaling pathways, leading to the maturation and differentiation of osteoblasts.

Table 2: Effect of Syringetin on Osteoblast Differentiation

| Cell Line | Marker/Pathway | Observed Effect |

|---|---|---|

| MC3T3-E1 (mouse calvaria osteoblasts) | Differentiation | Significant induction |

| Human fetal osteoblastic 1.19 | Differentiation | Significant induction |

| Both cell lines | Alkaline Phosphatase (ALP) Activity | Upregulation |

| Both cell lines | Osteocalcin Production | Upregulation |

| Both cell lines | Bone Morphogenetic Protein-2 (BMP-2) | Increased synthesis |

| Both cell lines | SMAD1/5/8 | Increased activation |

This table details the demonstrated effects of the syringetin derivative on key markers and signaling pathways involved in osteoblast differentiation.

Structure Activity Relationship Studies of Syringetin 3 Glucoside and Its Derivatives

Influence of Glycosylation on Biological Activity

Glycosylation, the attachment of a sugar moiety to a flavonoid aglycone, plays a critical role in the biological activity of these compounds. In the case of syringetin-3-glucoside, the presence of a glucose molecule at the C-3 position significantly impacts its properties.

Generally, the glycosylation of flavonoids tends to decrease their biological activity compared to their corresponding aglycones. nih.govmdpi.com This is often attributed to the increased molecular size and polarity, which can lead to steric hindrance and affect the interaction with biological targets. nih.gov For instance, studies on various flavonoids have shown that the aglycone form exhibits more potent antioxidant and anti-inflammatory effects than its glycosylated counterpart. mdpi.commdpi.com The sugar moiety can also influence the compound's solubility and stability. While glycosylation can enhance water solubility, it often diminishes the antioxidant capacity. nih.gov

Specifically for this compound, research has demonstrated that it possesses weak radical scavenging activity. medchemexpress.com The IC₅₀ values for its antioxidant activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals were found to be 286.6 ± 3.5 µg/mL and 283.0 ± 1.5 µg/mL, respectively. nih.gov This suggests that the addition of the glucose molecule to the syringetin (B192474) aglycone diminishes its free radical scavenging capabilities. However, it is worth noting that in some instances, the glycosylated forms can exhibit enhanced or unique activities. For example, syringetin-3-O-β-d-rutinoside and syringetin-3-O-β-d-glucopyranoside have been shown to act as immunomodulators by increasing the levels of cytokines and pro-inflammatory mediators. nih.gov

In contrast, a study on the α-glucosidase inhibitory activity, relevant for managing postprandial hyperglycemia, found that fruits containing syringetin-3-O-hexoside and isorhamnetin-3-O-hexoside exhibited high inhibitory activity (IC₅₀ = 11.94 ± 1.23 μg/mL), which was more potent than the antidiabetic drug acarbose (B1664774). nih.gov This indicates that for certain biological targets, the glycosylated form may be more active.

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Syringetin-3-O-β-d-glucoside | DPPH Radical Scavenging | 286.6 ± 3.5 | nih.gov |

| ABTS Radical Scavenging | 283.0 ± 1.5 | nih.gov |

Role of Methylation on Metabolic Stability, Membrane Transport, and Biological Activity

Syringetin is an O-methylated flavonol, and this methylation plays a crucial role in its pharmacological profile. The presence of methoxy (B1213986) groups significantly enhances the metabolic stability and bioavailability of flavonoids.

Methylation of the free hydroxyl groups on the flavonoid structure prevents them from undergoing extensive phase II metabolism, specifically glucuronidation and sulfation, in the liver and intestines. This metabolic inactivation is a primary reason for the low oral bioavailability of many dietary flavonoids. By "capping" these hydroxyl groups, methylation leads to derivatives with increased metabolic stability.

Furthermore, methylation improves the transport of flavonoids across biological membranes. The increased lipophilicity of methylated flavonoids facilitates their absorption from the intestine into the bloodstream, thereby enhancing their oral bioavailability. This improved membrane transport also allows for better distribution to various tissues throughout the body.

From a biological activity standpoint, methylation does not necessarily diminish the efficacy of flavonoids. In fact, studies suggest that methylated flavonoids often exhibit higher biological activity than their non-methylated counterparts. This is partly due to their increased stability and bioavailability, which allows for higher concentrations of the active compound to reach the target sites. For example, methylated flavones have been shown to have an increased intrinsic ability to inhibit the proliferation of cancer cells.

Impact of Aglycone Structure Modifications (e.g., Syringetin vs. Laricitrin (B37798), Isorhamnetin (B1672294), Ayanin)

Syringetin belongs to a group of O-methylated flavonols that are structurally related. Its biological activity can be better understood by comparing it with its analogues, such as laricitrin, isorhamnetin, and ayanin. These compounds differ primarily in the number and position of methyl groups on the B-ring of the flavonoid structure.

Syringetin: A 3',5'-di-O-methylated derivative of myricetin (B1677590).

Laricitrin: A 3'-O-methylated derivative of myricetin.

Isorhamnetin: A 3'-O-methylated derivative of quercetin (B1663063).

Ayanin: A 3,7,4'-tri-O-methylated derivative of quercetin.

These structural differences lead to variations in their biological activities. For example, in terms of antidiabetic properties, syringetin has been shown to be an effective inhibitor of α-glucosidase, with an IC₅₀ value of 36.8 µM, which is lower than that of the antidiabetic drug acarbose. nih.gov

In the context of anticancer activity, the degree of methylation can influence potency. O-methylated flavonols are of great interest for their potential as anticancer agents. nih.gov Syringetin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. nih.gov Laricitrin's anticancer activity has been linked to its ability to inhibit the breast cancer resistance protein (BCRP/ABCG2).

The antiviral activity of these compounds also varies. In a study against the respiratory syncytial virus (RSV), syringetin was found to be inactive. In contrast, its structural analogues, kaempferol (B1673270) (IC₅₀ = 64.69 ± 5.24 µM) and myricetin (IC₅₀ = 130.21 ± 8.68 µM), showed activity, suggesting that the substituents on the B-ring are critical for this particular biological effect. nih.gov

| Compound | Key Structural Feature | Reported Biological Activity | IC₅₀ / Effect | Reference |

|---|---|---|---|---|

| Syringetin | 3',5'-di-O-methylated myricetin | α-glucosidase inhibition | 36.8 µM | nih.gov |

| Anticancer (cell cycle arrest) | 16.7% reduction in G₀/G₁; 16.1% increase in G₂/M | nih.gov | ||

| Laricitrin | 3'-O-methylated myricetin | Anticancer (BCRP/ABCG2 inhibition) | Activity noted | |

| Isorhamnetin | 3'-O-methylated quercetin | α-glucosidase inhibition (as 3-O-hexoside) | Part of mixture with IC₅₀ = 11.94 ± 1.23 μg/mL | nih.gov |

| Ayanin | 3,7,4'-tri-O-methylated quercetin | Structural analogue of syringetin | - | nih.gov |

Metabolic Fate and Bioavailability of Syringetin 3 Glucoside in Animal Models Preclinical

Absorption and Distribution in Animal Systems

The absorption of flavonoid glycosides, including syringetin-3-glucoside, is a complex process that begins in the gastrointestinal tract. Generally, flavonoid glycosides are not readily absorbed in their intact form. nih.gov It is widely accepted that the initial step for the absorption of many flavonoid glycosides is the hydrolysis of the sugar moiety. nih.gov

Methylation of the flavonoid structure, a key feature of syringetin (B192474), is known to significantly enhance metabolic stability and membrane transport capabilities. This chemical modification generally leads to improved oral bioavailability compared to their non-methylated counterparts. nih.gov The increased lipophilicity of methylated flavonoids facilitates their passage across the intestinal barrier. nih.gov

While specific studies detailing the distribution of this compound in various tissues and organs of animal models are limited, research on other flavonoids, such as cyanidin-3-glucoside, has shown rapid uptake from the blood into tissues like the kidneys and liver. researchgate.net After intravenous administration in rats, cyanidin-3-glucoside and its methylated metabolite, peonidin-3-glucoside, were detected in the plasma, kidneys, and liver within seconds. researchgate.net This suggests that once this compound is absorbed and metabolized, its aglycone and other metabolites may be distributed to various organs.

Biotransformation and Metabolite Identification (e.g., hydrolysis to aglycone)

The primary biotransformation step for this compound is the hydrolysis of the glucose molecule to yield its aglycone, syringetin. This process is largely mediated by enzymes in the small intestine and by the gut microbiota. nih.govnih.gov Lactase-phloridzin hydrolase (LPH) and cytosolic β-glucosidase (CBG) are enzymes in the small intestine that can cleave the glucoside bond, releasing the more lipophilic aglycone, which can then be absorbed. nih.gov

Once absorbed, the syringetin aglycone is expected to undergo phase II metabolic reactions, which are common for flavonoids. These reactions include glucuronidation, sulfation, and methylation, primarily occurring in the intestinal cells and the liver. nih.gov These conjugation processes increase the water solubility of the metabolites, facilitating their circulation and eventual excretion.

In the context of biotransformation, it is also noteworthy that syringetin itself can be formed from the metabolism of other compounds. For instance, syringetin can be produced from laricitrin (B37798) through the action of the enzyme laricitrin 5′-O-methyltransferase. wikipedia.org Furthermore, syringetin-3-O-β-d-glucoside has been generated through the biotransformation of myricetin (B1677590) in cell cultures of Persea americana. nih.gov

| Metabolite Type | Description | Enzymes Involved (Likely) |

| Aglycone | Hydrolysis of the glucose moiety from this compound. | Lactase-phloridzin hydrolase (LPH), Cytosolic β-glucosidase (CBG), Gut microbial β-glucosidases |

| Glucuronides | Conjugation of glucuronic acid to the syringetin aglycone. | UDP-glucuronosyltransferases (UGTs) |

| Sulfates | Conjugation of sulfate (B86663) groups to the syringetin aglycone. | Sulfotransferases (SULTs) |

| Methylated Metabolites | Further methylation of the syringetin structure. | Catechol-O-methyltransferase (COMT) |

Recovery and Excretion Patterns

Following absorption and metabolism, the resulting metabolites of this compound are eliminated from the body primarily through urine and bile. The conjugated forms (glucuronides, sulfates, and methylated derivatives) are more water-soluble and are thus more readily excreted by the kidneys into the urine. nih.gov Biliary excretion also plays a role in the elimination of flavonoid metabolites.

Studies on other flavonoids provide insights into potential recovery rates. For instance, after oral administration of the flavanone (B1672756) aglycones hesperetin (B1673127) and naringenin (B18129) in human subjects, the cumulative urinary excretion was found to be relatively low, suggesting extensive metabolism and potentially incomplete absorption. e-lactancia.orgresearchgate.net Similarly, the bioavailability of cyanidin-3-glucoside from black rice extract in rats was estimated to be between 0.5% and 1.5%, based on plasma concentrations and urinary excretion. nih.gov This indicates that a significant portion of the ingested flavonoid may not reach systemic circulation in its original or metabolized form.

Factors Influencing Bioavailability (e.g., gut microbiota, food matrix, encapsulation)

The bioavailability of this compound is not solely dependent on its chemical structure but is also influenced by a variety of external and internal factors.

Ecological and Biotechnological Significance

Role in Plant Defense Mechanisms

Syringetin-3-glucoside, a derivative of the O-methylated flavonol syringetin (B192474), plays a role in the complex defense systems of plants against both biotic and abiotic challenges. Flavonoids, in general, are recognized for their contribution to plant resilience, and the specific functions of this compound are an active area of research.

Plants subjected to various environmental stressors, such as drought, salinity, and extreme temperatures, experience an increase in reactive oxygen species (ROS), which can cause significant cellular damage. nih.gov The antioxidative properties of flavonoids are a key component of the plant's defense against this oxidative stress. nih.gov While direct studies on the abiotic stress tolerance conferred by this compound are specific, the general mechanism involves the scavenging of these harmful ROS. nih.gov The accumulation of compatible solutes is a fundamental strategy for plant survival in harsh environments, and flavonoids are among the metabolites involved in this process. nih.gov

In terms of biotic stress, such as attacks by pathogenic fungi, syringetin and its glycosides have demonstrated protective capabilities. For instance, a lyophilized aqueous extract of Caragana jubata, which contains mono- and diglycosides of O-methylated flavonols including syringetin-3-rhamnoside, has shown moderate antimicrobial activity. mdpi.com This activity was observed against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and mycelial fungi like Microsporum canis. mdpi.com This suggests a direct role for syringetin glycosides in inhibiting the growth of potential plant pathogens. The antifungal properties of various plant extracts containing flavonoid derivatives further support their role in plant defense. ajmb.org

The table below summarizes findings related to the antimicrobial activity of extracts containing syringetin glycosides.

| Plant Extract/Compound | Target Microorganism | Observed Effect |

| Lyophilized aqueous extract of Caragana jubata (containing syringetin-3-rhamnoside) | Staphylococcus aureus | Moderate antimicrobial activity |

| Lyophilized aqueous extract of Caragana jubata (containing syringetin-3-rhamnoside) | Escherichia coli | Moderate antimicrobial activity |

| Lyophilized aqueous extract of Caragana jubata (containing syringetin-3-rhamnoside) | Proteus vulgaris | Moderate antimicrobial activity |

| Lyophilized aqueous extract of Caragana jubata (containing syringetin-3-rhamnoside) | Pseudomonas aeruginosa | Moderate antimicrobial activity |

| Lyophilized aqueous extract of Caragana jubata (containing syringetin-3-rhamnoside) | Candida albicans | Moderate antimicrobial activity |

| Lyophilized aqueous extract of Caragana jubata (containing syringetin-3-rhamnoside) | Microsporum canis | Moderate antimicrobial activity |

Biotechnological Production and Enhancement Strategies

The bioactive properties of this compound have spurred interest in developing methods for its large-scale production and for enhancing its accumulation in plants. Biotechnological approaches, including genetic engineering and microbial biotransformation, offer promising avenues to achieve these goals.

Metabolic engineering presents a powerful strategy to enhance the production of desired flavonoids like this compound in plants. mdpi.com This approach involves the manipulation of the plant's native biosynthetic pathways to channel metabolic flux towards the synthesis of the target compound. The biosynthesis of this compound involves several enzymatic steps, starting from the general phenylpropanoid pathway, leading to the flavonoid core, followed by specific hydroxylation, methylation, and glycosylation steps. oup.com

Key enzymes in the pathway leading to this compound include flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3',5'-hydroxylase (F3'5'H), flavonol synthase (FLS), O-methyltransferases (OMTs), and UDP-dependent glycosyltransferases (UGTs). To increase the accumulation of this compound, a genetic engineering strategy could involve the simultaneous overexpression of the genes encoding these key enzymes. oup.com For instance, enhancing the expression of F3'5'H would increase the production of the precursor myricetin (B1677590), which is then methylated and glycosylated to form this compound. mdpi.comoup.com

Furthermore, the co-expression of multiple genes in the biosynthetic pathway can lead to a significant enhancement of the final product. frontiersin.org The introduction and overexpression of specific UGTs that catalyze the glucosylation of syringetin at the 3-O position would be a critical step. mdpi.comnih.gov The table below outlines a potential genetic engineering strategy for enhancing this compound production in a non-producing or low-producing plant species.

| Genetic Engineering Target | Gene(s) to Overexpress | Rationale |

| Increase Myricetin Precursor | Flavonoid 3',5'-hydroxylase (F3'5'H) | Drives the pathway towards the production of the 3',4',5'-trihydroxylated B-ring structure of myricetin. |

| Increase Flavonol Synthesis | Flavonol synthase (FLS) | Converts dihydroflavonols to flavonols, including myricetin. |

| Enhance Methylation | Myricetin O-methyltransferase (OMT) | Catalyzes the specific methylation of myricetin at the 3' and 5' positions to form syringetin. |

| Promote Glucosylation | Syringetin-specific UDP-glycosyltransferase (UGT) | Attaches a glucose moiety to the 3-hydroxyl group of syringetin to form this compound. |

| Regulatory Control | Transcription Factors (e.g., MYB family) | Can upregulate the entire phenylpropanoid and flavonoid biosynthetic pathways. nih.gov |

Microbial biotransformation offers an alternative and often more controlled method for producing complex plant-derived compounds like this compound. nih.govnih.gov This process utilizes microorganisms or their enzymes to carry out specific chemical modifications on a supplied substrate. nih.gov

A notable example is the biotransformation of myricetin to syringetin-3-O-β-d-glucoside using cell cultures of Persea americana. mdpi.com In this process, myricetin is first glucosylated and then subsequently methylated at the 3' and 5' positions to yield the final product. mdpi.com This demonstrates the feasibility of a two-step biotransformation process to produce this compound from a more readily available precursor.

The broader field of microbial flavonoid biotransformation encompasses a wide range of reactions including hydroxylation, methylation, and glycosylation, which are all pertinent to the synthesis of this compound. nih.gov Various microorganisms, such as species of Aspergillus, Penicillium, and certain bacteria, have been shown to effectively carry out these transformations. nih.gov For instance, different microbial strains possess β-glucosidase activity which can be harnessed for the synthesis of flavonoid glycosides. nih.gov

The development of microbial cell factories through synthetic biology and metabolic engineering is a rapidly advancing field. nih.gov By introducing the necessary plant-derived genes for the this compound biosynthetic pathway into a microbial host like Escherichia coli or Saccharomyces cerevisiae, it is possible to achieve de novo synthesis of the compound from simple carbon sources. nih.gov This approach has the advantages of a short production cycle and the potential for mass production under controlled fermentation conditions. nih.gov

The following table outlines the key steps and microbial systems that could be employed for the biotechnological synthesis of this compound.

| Biotechnological Approach | Precursor/Substrate | Microbial System/Enzymes | Key Reactions |

| Whole-cell Biotransformation | Myricetin | Persea americana cell culture | Glucosylation followed by O-methylation. mdpi.com |

| Microbial Biotransformation | Myricetin | Genetically engineered E. coli or S. cerevisiae | Stepwise glycosylation and methylation using expressed plant UGTs and OMTs. |

| De Novo Synthesis | Simple sugars (e.g., glucose) | Genetically engineered E. coli or S. cerevisiae expressing the entire biosynthetic pathway | Complete synthesis from basic metabolites through the phenylpropanoid and flavonoid pathways. nih.gov |

Future Research Directions and Translational Perspectives

Elucidating Novel Molecular Targets and Signaling Pathways

A fundamental step in harnessing the therapeutic potential of Syringetin-3-glucoside is to achieve a detailed understanding of its molecular interactions. Currently, much of the mechanistic insight is extrapolated from studies on its aglycone, syringetin (B192474). Future research must focus on the glycoside form itself to delineate its specific biological activities.

Key areas for investigation include:

Confirmation of Aglycone-Identified Pathways: Research has shown that syringetin may exert its effects through several signaling pathways. For instance, it induces osteoblast differentiation via the bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 (BMP-2/ERK1/2) pathway and can enhance the radiosensitivity of cancer cells by promoting the caspase-3-mediated apoptosis pathway. mdpi.comwikipedia.org It has also been observed to cause cell cycle arrest at the G2/M phase and reduce levels of cyclin D1 and COX-2 in cancer cells. mdpi.com A crucial research direction is to determine if this compound activates these same pathways or if the glucose moiety alters its molecular targets.

Discovery of Novel Pathways: Beyond the pathways identified for its aglycone, it is vital to conduct unbiased screens to discover novel molecular targets and signaling cascades specifically modulated by this compound. The biological activity of many glycosylated flavonoids has not been deeply studied, and their mechanisms may differ significantly from their aglycone counterparts. mdpi.com

Homeostasis and Stress-Related Enzymes: The effect of syringetin derivatives on enzymes responsible for maintaining bodily homeostasis requires further investigation. mdpi.com Studies should explore the interaction of this compound with key metabolic and stress-response enzymes to understand its potential role in managing metabolic or age-related diseases. Research on the aglycone, syringetin, has already suggested it can modulate aging-related pathways in Caenorhabditis elegans. mdpi.com

Comprehensive Preclinical Efficacy Studies

While the aglycone, syringetin, has demonstrated a range of health-promoting properties in preliminary studies, comprehensive preclinical data on this compound is sparse. mdpi.com Rigorous preclinical efficacy studies are required to validate its therapeutic potential across various disease models.

Future preclinical research should focus on:

Oncology: Building on findings that syringetin can inhibit cancer cell proliferation and induce apoptosis, preclinical studies should evaluate the efficacy of this compound in various cancer models. mdpi.com These studies would help to determine its potential as a standalone anticancer agent or as a radiosensitizer.

Metabolic Disorders: Methylated flavonols are known for their antidiabetic and antilipogenic properties. mdpi.com Given the global prevalence of metabolic diseases, it is pertinent to conduct in-depth preclinical studies to assess the efficacy of this compound in models of diabetes, obesity, and non-alcoholic fatty liver disease.

Inflammatory and Neurodegenerative Conditions: The anti-inflammatory properties attributed to flavonoids suggest a potential role for this compound in chronic inflammatory diseases. mdpi.com Furthermore, its antioxidant capabilities, although reported as relatively low in some chemical assays (DPPH and ABTS radical scavenging), should be evaluated in biological systems where enzymatic and cellular mechanisms are at play. mdpi.commedchemexpress.com Its potential neuroprotective effects warrant investigation in preclinical models of neurodegenerative disorders.

A summary of research findings on the aglycone, Syringetin, that prompts further study on this compound is presented below.

| Biological Activity of Syringetin | Investigated Molecular Pathway/Target | Research Implication for this compound |

| Induction of Osteoblast Differentiation | Increased activation of SMAD1/5/8 and ERK1/2 mdpi.com | Warrants preclinical studies for bone health applications. |

| Enhanced Radiosensitivity of Cancer Cells | Enhancement of the caspase-3-mediated apoptosis pathway mdpi.com | Suggests potential use as an adjunct in cancer radiotherapy. |

| Inhibition of Cancer Cell Growth | Induction of cell cycle arrest in the G₂/M phase; reduction in cyclin D1 and COX-2 levels mdpi.com | Requires comprehensive preclinical evaluation in various cancer models. |

| Lifespan Enhancement in C. elegans | Modulation of aging- or stress-related pathways mdpi.com | Indicates a need for studies in models of aging and age-related diseases. |

Advanced Analytical Approaches for Complex Biological Systems

To fully comprehend the absorption, distribution, metabolism, and excretion (ADME) profile and the mechanism of action of this compound, the application of advanced analytical techniques is indispensable. While methods like HPLC and LC-MS are currently used for its identification and quantification, future studies must leverage more sophisticated approaches to study its behavior in complex biological matrices. nih.govextrasynthese.commassbank.eu

Future analytical research should incorporate:

Metabolomics and Proteomics: Untargeted "omics" technologies can provide a holistic view of the biochemical changes induced by this compound. Metabolomic analyses, similar to those used for other flavonoids like Cyanidin-3-O-glucoside, can reveal shifts in metabolic pathways, such as energy metabolism or fatty acid oxidation. nih.gov Proteomics can identify protein binding partners and downstream changes in protein expression, offering direct insight into the compound's molecular targets.

Advanced Mass Spectrometry Imaging: Techniques like MALDI imaging mass spectrometry could be employed to visualize the spatial distribution of this compound and its metabolites within tissues. This would provide critical information on target organ accumulation and help correlate its presence with biological activity at a cellular level.

Biotransformation Studies: It is known that myricetin (B1677590) can be biotransformed into Syringetin-3-O-β-d-glucoside in cell cultures. nih.gov Detailed studies are needed to understand the metabolism of orally administered this compound by gut microbiota and its subsequent biotransformation in the human body, as this will critically influence its bioavailability and biological activity. mdpi.com

By pursuing these focused research directions, the scientific community can systematically unravel the therapeutic utility of this compound, paving the way for its potential translation from a naturally occurring molecule to a clinically relevant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.